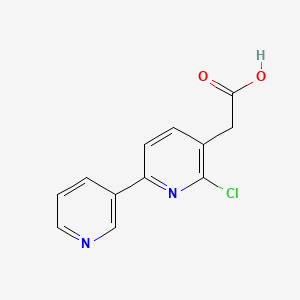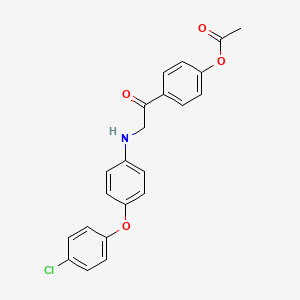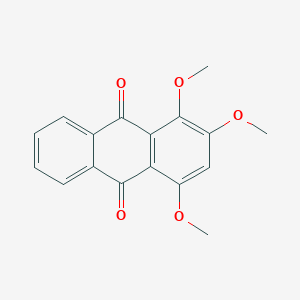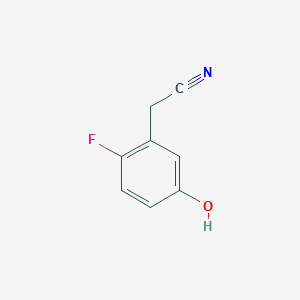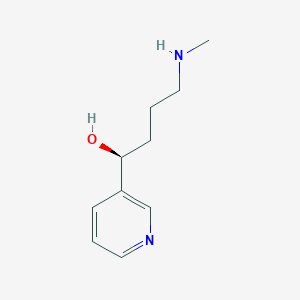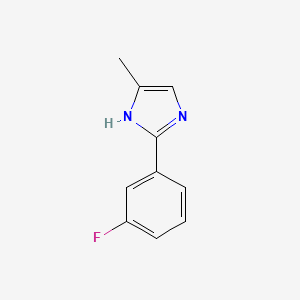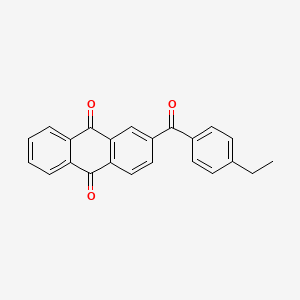
2-(4-Ethylbenzoyl)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethylbenzoyl)anthracene-9,10-dione is a chemical compound that belongs to the anthraquinone family. Anthraquinones are known for their rigid, planar, and aromatic structures, which make them useful in various industrial applications, including the production of dyes, paper, and crop protection agents .
Preparation Methods
The synthesis of 2-(4-Ethylbenzoyl)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 4-ethylbenzoyl chloride in the presence of a Lewis acid catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale oxidation processes using catalysts such as vanadium pentoxide (V2O5) at high temperatures .
Chemical Reactions Analysis
2-(4-Ethylbenzoyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings. Common reagents used in these reactions include nitric acid for oxidation and hydrogen gas with a palladium catalyst for reduction. Major products formed from these reactions include hydroquinones and substituted anthraquinones.
Scientific Research Applications
2-(4-Ethylbenzoyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(4-Ethylbenzoyl)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound’s planar structure allows it to intercalate into DNA, potentially disrupting cellular processes. It can also act as an electron acceptor in redox reactions, influencing oxidative stress pathways .
Comparison with Similar Compounds
2-(4-Ethylbenzoyl)anthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
Anthracene-9,10-dione: The parent compound, used widely in the dye industry.
2-(4-Methylbenzoyl)anthracene-9,10-dione: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical properties.
1,4-Dihydroxyanthraquinone: Known for its use in medicinal chemistry due to its biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
93614-19-8 |
|---|---|
Molecular Formula |
C23H16O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(4-ethylbenzoyl)anthracene-9,10-dione |
InChI |
InChI=1S/C23H16O3/c1-2-14-7-9-15(10-8-14)21(24)16-11-12-19-20(13-16)23(26)18-6-4-3-5-17(18)22(19)25/h3-13H,2H2,1H3 |
InChI Key |
SZZZHRFCUQDODC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



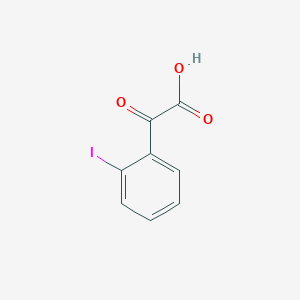
![tert-Butyl6-formyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13126692.png)
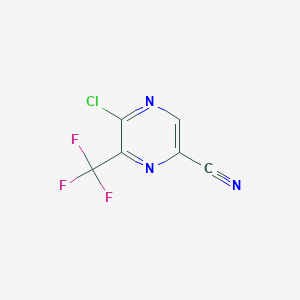
![2-Thioxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B13126707.png)

